Gatifloxacin Mesylate: A Comprehensive Technical Guide to its Chemical Properties and Structure
Gatifloxacin Mesylate: A Comprehensive Technical Guide to its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gatifloxacin, a fourth-generation fluoroquinolone antibiotic, exhibits broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria. Its efficacy stems from the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, thereby disrupting DNA replication and repair mechanisms.[1][2][3] This technical guide provides an in-depth overview of the chemical properties and structural characteristics of gatifloxacin mesylate, the methanesulfonate salt of gatifloxacin. The information presented herein is intended to support research, development, and quality control activities related to this important active pharmaceutical ingredient (API).
Chemical Structure and Properties
Gatifloxacin mesylate is chemically named 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid methanesulfonate.[2] The molecule consists of a core quinolone ring system substituted with a cyclopropyl group at the N1 position, a fluorine atom at C6, a 3-methylpiperazinyl moiety at C7, and a methoxy group at C8. The carboxyl group at C3 and the basic piperazinyl nitrogen are key functional groups influencing its physicochemical properties and biological activity. The methanesulfonate salt is formed at the piperazinyl nitrogen.
The presence of a chiral center in the 3-methylpiperazinyl moiety results in gatifloxacin being a racemic mixture of (R)- and (S)-enantiomers.
Table 1: Quantitative Chemical Properties of Gatifloxacin Mesylate
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₂₆FN₃O₇S | [2] |
| Molecular Weight | 471.5 g/mol | [2] |
| Melting Point | Gatifloxacin Hemihydrate: 162 °C; Gatifloxacin: 182-185 °C. The melting point for the mesylate salt is not consistently reported, suggesting potential decomposition. | [1][4] |
| pKa (of Gatifloxacin) | Acidic pKa: ~6.0, Basic pKa: ~9.4 | [1] |
| Solubility (of Gatifloxacin) | In Organic Solvents (at 298.15 K): - Ethyl Acetate: 6.789 x 10⁻³ (mole fraction) - N,N-Dimethylformamide (DMF): 5.657 x 10⁻³ (mole fraction) - Butanone: 3.488 x 10⁻³ (mole fraction) - Acetonitrile: 2.811 x 10⁻³ (mole fraction) - n-Butanol: 2.246 x 10⁻³ (mole fraction) - Acetone: 1.766 x 10⁻³ (mole fraction) - 1,4-Dioxane: 1.288 x 10⁻³ (mole fraction) - n-Propanol: 0.922 x 10⁻³ (mole fraction) - Ethanol: 0.698 x 10⁻³ (mole fraction) - Methanol: 0.531 x 10⁻³ (mole fraction) - Isopropanol: 0.401 x 10⁻³ (mole fraction) - Toluene: 0.261 x 10⁻³ (mole fraction) In Other Solvents: - Dimethyl sulfoxide (DMSO): Soluble - Aqueous Buffers: Sparingly soluble | [5][6] |
Experimental Protocols
Determination of Melting Point (Capillary Method)
The melting point of a pharmaceutical compound is a critical parameter for its identification and purity assessment. A standard method for its determination is the capillary melting point technique.[7][8][9]
Methodology:
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Sample Preparation: A small amount of the finely powdered and dried gatifloxacin mesylate is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath with a calibrated thermometer or an electronic temperature sensor.
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Heating: The sample is heated at a controlled rate, typically 1-2 °C per minute, as it approaches the expected melting point.
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Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded. The range between these two temperatures is the melting range. For pure substances, this range is typically narrow.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.[10][11][12]
Methodology:
-
System Preparation: An excess amount of gatifloxacin mesylate is added to a known volume of the desired aqueous buffer (e.g., pH 1.2, 4.5, and 6.8 to simulate physiological conditions) in a sealed flask.
-
Equilibration: The flask is agitated in a constant temperature water bath or shaker for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.
-
Quantification: The concentration of gatifloxacin mesylate in the clear, saturated solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The solubility is expressed as mass per unit volume (e.g., mg/mL) or as a molar concentration.
Visualizations
Mechanism of Action
Gatifloxacin exerts its antibacterial effect by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. This dual-targeting mechanism is crucial for its broad-spectrum activity.
Caption: Mechanism of action of Gatifloxacin Mesylate.
Representative Synthetic Workflow
The synthesis of gatifloxacin typically involves a multi-step process, with a key step being the nucleophilic substitution reaction on a difluoroquinolone carboxylic acid derivative.
Caption: A representative workflow for the synthesis of Gatifloxacin Mesylate.
Conclusion
This technical guide has summarized the key chemical properties and structural features of gatifloxacin mesylate. The provided data and experimental protocols are intended to serve as a valuable resource for professionals in the fields of pharmaceutical research, development, and quality assurance. A thorough understanding of these fundamental characteristics is essential for the successful formulation, analysis, and application of this potent antibacterial agent.
References
- 1. Gatifloxacin | C19H22FN3O4 | CID 5379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 3. Gatifloxacin mesylate | C20H26FN3O7S | CID 16040196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. thinksrs.com [thinksrs.com]
- 8. nano-lab.com.tr [nano-lab.com.tr]
- 9. mt.com [mt.com]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. researchgate.net [researchgate.net]
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